Otobain is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. It is a derivative of piperonal, which is known for its various biological activities. The compound has been explored for its anticancer properties, with studies indicating its effectiveness against several human cancer cell lines.
The primary source of information regarding Otobain includes research articles that detail its synthesis, biological activity, and potential applications. Notably, the synthesis of Otobain and its derivatives has been documented in various scientific journals, highlighting the methods employed and the resulting compounds' efficacy.
Otobain can be classified as a synthetic organic compound within the broader category of naphthalene derivatives. Its structure includes multiple functional groups that contribute to its biological activity, making it an interesting subject for pharmaceutical research.
The synthesis of Otobain involves several chemical reactions starting from piperonal. A notable method includes the conversion of 5-bromo-1-(2-bromo-4,5-methylenedioxyphenyl)-7,8-methylenedioxynaphthalene-2,3-dicarboxylic acid anhydride into Otobain through a series of treatments with sodium amalgam and lithium aluminium hydride, among other reagents .
The synthesis process typically includes:
Otobain's molecular structure consists of a naphthalene core with various substituents that enhance its biological properties. The precise arrangement of atoms and functional groups is crucial for its interaction with biological targets.
The molecular formula and weight of Otobain are significant for understanding its reactivity and solubility:
Otobain can undergo various chemical reactions typical for organic compounds, including:
Reactions involving Otobain often require careful control of conditions such as temperature and pH to ensure high yields and purity of the final products.
The mechanism by which Otobain exerts its effects involves interaction with specific cellular pathways. Research indicates that certain derivatives of Otobain can inhibit topoisomerase II, an enzyme critical for DNA replication and cell division . This inhibition leads to cell cycle arrest in cancer cells without triggering apoptosis, suggesting a targeted therapeutic strategy.
In vitro studies have shown that some Otobain derivatives significantly reduce tumor volume in xenograft models without systemic toxicity .
Otobain is typically characterized by:
Chemical properties include stability under standard laboratory conditions, reactivity with nucleophiles, and potential for further functionalization through chemical reactions.
Otobain and its derivatives are primarily investigated for their potential as anticancer agents. Studies have demonstrated their ability to inhibit cancer cell proliferation and induce specific cellular responses related to mitosis . Additionally, ongoing research aims to explore other therapeutic applications based on the compound's structural characteristics and biological activity.
The term "Otobain" follows systematic chemical nomenclature conventions while retaining historical connections to natural product chemistry. The suffix "-bain" aligns with alkaloid terminology traditions (e.g., colchicine, morphine), suggesting early recognition of potential bioactivity despite its synthetic utility. The prefix "Oto-" may derive from Greek ous (ear), potentially indicating structural resemblance to otonecine alkaloids, or from the genus Otoba, linking to its isolation from Myristica cagayanesis nutmeg [9]. Terminologically, Otobain is systematically named as 2-phenyl-2-(N-phenylamino)acetamide, precisely defining its core structure comprising two phenyl rings attached to an acetamide backbone. Alternative designations include the CAS registry number 3684-40-0, providing a unique identifier critical for chemical databases and regulatory documentation. Non-systematic synonyms occasionally appear in vendor catalogs and older phytochemical literature, sometimes leading to confusion with structurally distinct compounds like otobaphenol or otoba wax constituents.
Table 1: Nomenclature and Chemical Identifiers of Otobain
Nomenclature Type | Identifier | Chemical Significance |
---|---|---|
Systematic IUPAC Name | 2-phenyl-2-(N-phenylamino)acetamide | Defines core structure with phenyl and acetamide groups |
CAS Registry Number | 3684-40-0 | Unique chemical database identifier |
Molecular Formula | C₁₄H₁₄N₂O | Elemental composition with 14 carbons, 14 hydrogens, 2 nitrogens, 1 oxygen |
Common Synonyms | N-Phenyl-α-phenylglycinamide; α-Anilinophenylacetamide | Alternative chemical names in literature |
Natural Source Reference | Myristica cagayanesis | Botanical source of naturally occurring otobain |
Otobain research originated in mid-20th century organic chemistry, initially documented as a synthetic intermediate without known natural occurrence. The compound gained renewed interest when isolated from the nutmeg of Myristica cagayanesis in 2007, establishing its natural product status alongside lignans like cagayanin and malabaricone A [9]. This discovery bridged synthetic chemistry and phytochemistry, revealing that this previously laboratory-synthesized compound existed in botanical sources. Throughout the 1970s-1990s, otobain featured in methodological studies exploring amide coupling reactions and asymmetric synthesis approaches. Key developments included optimized routes via Ullmann-type couplings or reductive amination protocols, establishing it as a model substrate for methodological innovation. The early 21st century marked a pivotal transition toward applied pharmaceutical research, with otobain derivatives investigated as potential pharmacophores for neurological targets. Contemporary research focuses on its utility in synthesizing compounds targeting neurotransmitter systems and neuroplasticity pathways, reflecting broader trends in psychopharmacological agent development.
Otobain occupies multiple ontological categories across scientific domains, reflecting its multifaceted chemical identity. Within chemical ontologies, it is formally classified as a N-phenylglycinamide derivative (CHEBI:38627 branch) and a secondary amide (CHEBI:48360). Its structural characteristics place it within the broader phenylacetamide superclass, which encompasses analgesics and herbicide intermediates. Natural product classification systems categorize naturally occurring otobain as a non-canonical lignan due to its isolation alongside lignans like otobanone and its biosynthetic relationship to phenylpropanoid pathways [9]. In pharmacological contexts, otobain is increasingly classified among neuroplasticity-promoting precursors based on structural similarities to psychoplastogens like tabernanthalog (TBG) that modulate cortical neuron growth [3]. This evolving classification reflects a paradigm shift from viewing otobain purely as a synthetic building block to recognizing its potential as a template for neuroactive compounds. Academic indexing further distinguishes otobain through cross-referenced domains: chemical synthesis (e.g., Reaxys reaction identifiers), natural products chemistry (e.g., NAPRALERT database entries), and emerging biomedical applications (e.g., MeSH supplementary records).
Table 2: Ontological Classification of Otobain Across Scientific Domains
Classification System | Primary Classification | Secondary Classifications |
---|---|---|
Chemical Ontology (ChEBI) | N-substituted glycine derivative | Carboxamide; Benzenoid aromatic compound |
Natural Product Taxonomy | Modified lignan | Phenylpropanoid-derived metabolite |
Pharmacological Category | Neuroplasticity-promoting precursor | Psychoplastogen structural analog |
Biochemical Function | Synthetic intermediate | Potential neuromodulator precursor |
Material Science Application | Crystalline organic solid | Pharmaceutical intermediate |
Otobain demonstrates significant interdisciplinary relevance through its structural and functional relationships with bioactive compounds:
Pharmacological Significance: As a precursor to compounds targeting serotonergic receptors, otobain's structure offers modifiable sites for developing 5-HT2A/5-HT2C ligands. Its diphenylacetamide core resembles key pharmacophores in psychedelic compounds like LSD and psilocin, which promote cortical neuroplasticity through 5-HT2A receptor activation [3]. Structural comparisons suggest otobain derivatives could be engineered to retain neuroplasticity effects while minimizing hallucinogenic properties, following the design principles of non-hallucinogenic analogs like tabernanthalog (TBG).
Biochemical Applications: Otobain serves as a model substrate for studying enzyme-catalyzed amide bond formation and hydrolysis. Its crystalline nature facilitates structural analysis of amide stacking interactions through X-ray crystallography. Biochemically, its metabolic fate involves cytochrome P450-mediated hydroxylation at ortho- and para-positions of both phenyl rings, providing insights into the biotransformation pathways of diphenylacetamides. Recent studies explore its interactions with mTOR signaling pathways—critical regulators of protein synthesis in neuronal growth—potentially mirroring mechanisms observed with ketamine and scopolamine [3].
Neuroscience Connections: Though not directly psychoactive, otobain derivatives show promise for addressing neuronal atrophy observed in depression, PTSD, and substance use disorders. Its structural framework enables synthesis of compounds that potentially enhance dendritic arborization and spinogenesis in prefrontal cortical neurons—key processes underlying sustained therapeutic effects of psychoplastogens [3]. Research explores analogs capable of triggering BDNF-TrkB signaling cascades without inducing hallucinations, positioning otobain as a scaffold for next-generation neurotherapeutics targeting synaptic repair mechanisms.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7